molecular formula C20H24O2 B12416964 Ethynyl Estradiol-d7

Ethynyl Estradiol-d7

Cat. No.: B12416964
M. Wt: 303.4 g/mol
InChI Key: BFPYWIDHMRZLRN-YFWWJEJJSA-N
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Description

Ethynyl Estradiol-d7 is a high-purity, deuterium-labelled analogue of Ethynyl Estradiol (EE2), a synthetic steroid known for its high oral estrogenic potency . This stable isotope-labelled compound serves as a critical internal standard in bioanalytical chemistry, specifically for the accurate quantification of natural and synthetic steroid hormones using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its primary research application is in the development and validation of robust, sensitive, and specific LC-MS/MS methods for simultaneously monitoring multiple contraceptive steroids and endogenous sex hormones in biological matrices like human serum . By using this compound as an internal standard, researchers can correct for sample loss during preparation and ion suppression or enhancement effects during mass spectrometric analysis, thereby achieving high accuracy and precision. This is essential for applications such as monitoring systemic drug exposure, studying drug interactions, assessing patient adherence to hormonal therapies, and supporting pharmacokinetic studies . The compound is supplied with comprehensive characterization data and is accompanied by a Certificate of Analysis to ensure quality and consistency for your research . Disclaimer: This product is intended for research purposes only and is not approved for diagnostic or therapeutic use, including human consumption. All safety information provided in the associated Safety Data Sheet (SDS) must be reviewed and adhered to to ensure safe handling and use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H24O2

Molecular Weight

303.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17R)-6,6,7,7,11,16,16-heptadeuterio-17-ethynyl-13-methyl-8,9,11,12,14,15-hexahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1/i4D2,6D2,8D,11D2/t8?,16-,17-,18+,19+,20+

InChI Key

BFPYWIDHMRZLRN-YFWWJEJJSA-N

Isomeric SMILES

[2H]C1C[C@]2([C@@H](CC([C@]2(C#C)O)([2H])[2H])[C@H]3[C@H]1C4=C(C=C(C=C4)O)C(C3([2H])[2H])([2H])[2H])C

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

Preparation Methods

Two-Step Alkynylation and Deuteration

The synthesis of this compound builds upon established methods for non-deuterated ethinyl estradiol, with modifications to incorporate deuterium. A patented approach (CN103204891A) outlines a two-step process:

  • Formation of Alkynyl Potassium :
    Potassium hydroxide (KOH) reacts with acetylene gas under controlled humidity (1–15% water content) and temperature (40–85°C) to produce alkynyl potassium. This intermediate is stabilized as a crude mixture with residual KOH.

  • Coupling with Estra-1,3,5(10)-trien-3-ol-17-one (Female Phenolic Ketone) :
    Alkynyl potassium reacts with female phenolic ketone in tetrahydrofuran (THF) at low temperatures (−5 to 10°C). Post-reaction acidification with HCl yields ethinyl estradiol, which is purified via solvent extraction and activated carbon treatment.

Deuteration Modifications :
To synthesize the deuterated variant, deuterium is introduced at specific positions during the alkynylation or subsequent steps. For example:

  • Deuterated Acetylene : Replacing acetylene gas with deuterated acetylene (C₂D₂) introduces deuterium at the ethynyl group.
  • Isotopic Exchange : Acid-catalyzed hydrogen-deuterium exchange at positions 2,4,9,6,16 using D₂O or deuterated solvents.

Reaction Mechanisms and Key Parameters

Alkynylation Reaction

The core reaction involves nucleophilic addition of alkynyl potassium to the ketone group of female phenolic ketone. Deuterium incorporation occurs at positions adjacent to reactive sites, such as hydroxylation-prone carbons (C-2, C-4, C-16).

Critical Parameters :

Parameter Optimal Range Impact on Yield/Purity
Reaction Temperature −5 to 10°C Minimizes side reactions
KOH:Acetylene Ratio 1W:90–120V (g:mL) Ensures complete alkynyl potassium formation
THF Solvent Volume 1:1–1:2 (substrate:THF) Enhances solubility and mixing

Industrial-Scale Production

Scaling the Patented Method

Industrial production (e.g., LGC Standards) scales the two-step process with modifications:

  • Batch Reactors : Utilize pressurized vessels for acetylene gas reactions to improve safety and yield.
  • Deuteration Control : Automated systems monitor deuterium incorporation via in-line mass spectrometry.

Example Production Batches :

Batch KOH (kg) Acetylene (L) Temp (°C) Yield (%) Purity (HPLC)
1 0.1 12 80 78 99.55
2 0.25 24 85 82 99.58

Quality Control and Analytical Validation

Purity Assessment

Post-synthesis purification involves:

  • Liquid-Liquid Extraction : Separates organic and aqueous phases to remove residual KOH.
  • Chromatography : High-performance liquid chromatography (HPLC) confirms purity (>99.5%).

Deuterium Incorporation Analysis

  • NMR Spectroscopy : Identifies deuterium positions via chemical shift differences.
  • LC-MS/MS : Quantifies isotopic purity by comparing molecular ion peaks (e.g., m/z 303.45 for C₂₀H₁₇D₇O₂).

Metabolic Stability Data :
Deuteration at C-2 and C-4 reduces hydroxylation rates by 40–50% compared to non-deuterated ethinyl estradiol, as shown in liver microsome studies.

Comparative Analysis of Deuteration Methods

Chemical vs. Enzymatic Deuteration

Method Advantages Limitations
Chemical Exchange High deuteration efficiency (≥95%) Requires toxic reagents (e.g., D₂SO₄)
Enzymatic Catalysis Selective deuteration Low yield (≤30%)

Industrial Preference : Chemical methods dominate due to scalability, albeit with stringent waste management protocols.

Chemical Reactions Analysis

Types of Reactions

Ethynyl Estradiol-d7 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield fully hydrogenated compounds.

Scientific Research Applications

Analytical Chemistry Applications

Ethynyl Estradiol-d7 is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Ethynyl Estradiol in biological samples. The incorporation of deuterium atoms improves the stability and detection sensitivity of the compound during analysis.

Table 1: LC-MS/MS Method Characteristics for this compound

ParameterValue
Detection MethodLC-MS/MS
Analyte Concentration Range1.5 - 150 pg/mL
Internal StandardThis compound
Matrix UsedHuman Plasma
Recovery Rate88.4% for Ethynyl Estradiol

A study highlighted the development of a sensitive LC-MS/MS method that achieved a lower limit of quantification (LLOQ) of 5 pg/mL for Ethynyl Estradiol, demonstrating exceptional accuracy and precision in human plasma samples . This level of sensitivity is crucial for pharmacokinetic studies where precise measurement of hormone levels is necessary.

Pharmacokinetics and Bioequivalence Studies

This compound is also employed in pharmacokinetic studies to assess the bioavailability and metabolism of Ethynyl Estradiol when administered with other compounds, such as Etonogestrel. A validated method using ultra-performance liquid chromatography-tandem mass spectrometry was developed to simultaneously determine both compounds in human plasma, facilitating bioequivalence studies .

Case Study: Bioequivalence Study Design

  • Objective: To evaluate the pharmacokinetic profile of a combined formulation of Etonogestrel and Ethynyl Estradiol.
  • Methodology: Healthy female volunteers received a single oral dose, with blood samples collected at various time points.
  • Outcome Measures: Peak plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the curve (AUC) were calculated using this compound as an internal standard to ensure accurate results .

Reproductive Toxicology Research

Research involving this compound has also focused on its effects in reproductive toxicology. A multigenerational study evaluated the impact of varying doses of Ethynyl Estradiol on reproductive health across generations. The findings indicated significant effects on body weight and feed consumption among treated groups, suggesting potential endocrine-disrupting effects at certain exposure levels .

Table 2: Dosing Regimen in Reproductive Toxicology Study

Dose (µg/kg/day)Observed Effects
0.02No significant effects
0.22Minor weight loss observed
5.48Significant decrease in body weight
21.00Marked reproductive impairment

Clinical Applications

In clinical settings, this compound is used to enhance the understanding of hormonal therapies' efficacy and safety profiles. It plays a critical role in evaluating treatments for conditions such as premenstrual dysphoric disorder and menopausal symptoms, where accurate hormone measurement is vital for therapy management .

Mechanism of Action

Ethynyl Estradiol-d7 exerts its effects by binding to estrogen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and cellular function. The deuterium atoms do not significantly alter the mechanism of action but provide a means to track the compound in biological systems.

Comparison with Similar Compounds

Ethynyl Estradiol (Parent Compound)

  • Structure : C₂₀H₂₄O₂, molecular weight ~296.40 g/mol (unlabelled).
  • Key Differences: Lacks deuterium labeling, making it indistinguishable from endogenous estrogens in MS without derivatization . Used therapeutically in contraceptives, whereas Ethynyl Estradiol-d7 is primarily a research tool .
  • Analytical Methods : Requires derivatization (e.g., dansyl chloride) for enhanced electrospray ionization in trace analysis .

6,7-Dehydro Ethynyl Estradiol

  • Structure : A dehydrogenated analog with a double bond at C6–C7 (C₂₀H₂₂O₂; MW 294.39 g/mol) .
  • Key Differences: Classified as Ethinylestradiol Impurity I (EP) and monitored in pharmaceutical quality control . Purity: >95% (HPLC), with distinct retention times (e.g., 4.75 min in DAD1 A analysis) . Toxicity: Potential carcinogen and reproductive toxicant; requires storage at -20°C .

9,11-Dehydro Ethynyl Estradiol

  • Structure : Double bond at C9–C11 (C₂₀H₂₂O₂; MW 294.39 g/mol) .
  • Key Differences :
    • Designated as Ethinyl Estradiol Related Compound B (USP) and Impurity B (EP) .
    • Analytical Data : MS-ESI shows [M+H]+ at m/z 295.17; distinct NMR shifts due to altered conjugation .
    • Storage : Stable at -20°C ; sensitive to light and humidity .

Other Impurities (e.g., Drospirenone/Ethinyl Estradiol Related Compounds)

  • Examples include fluoronaphthalene derivatives and hydroxylated analogs, controlled at ≤0.15% in pharmaceutical formulations .
  • Analytical Challenges : Co-elution risks in HPLC require ion-trap MS for resolution .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Purity (HPLC) Storage Conditions Key Applications/Risks
This compound C₂₀H₁₇D₇O₂ 303.45 >98% As per SDS Internal standard in bioanalysis
6,7-Dehydro Ethynyl Estradiol C₂₀H₂₂O₂ 294.39 >95% -20°C Pharmaceutical impurity
9,11-Dehydro Ethynyl Estradiol C₂₀H₂₂O₂ 294.39 >95% -20°C Regulatory impurity monitoring
Ethynyl Estradiol C₂₀H₂₄O₂ ~296.40 Variable Room temperature Active pharmaceutical ingredient

Toxicological and Handling Considerations

  • This compound: No explicit toxicity data, but handling follows EE2 protocols: avoid inhalation, use gloves/eye protection .
  • Dehydro Analogs: 6,7-Dehydro: Classified as very toxic to aquatic life (GHS H410) and suspected carcinogen (GHS H350) . 9,11-Dehydro: Linked to reproductive toxicity and teratogenicity in preclinical models .
  • Storage : Deuterated and dehydro forms require stringent temperature control (-20°C) to prevent degradation .

Analytical Techniques and Methodologies

  • This compound : Quantified via LC-MS/MS using deuterium-specific ion transitions; avoids matrix effects .
  • Dehydro Impurities : Resolved using HPLC/ion-trap MS with optimized gradients (e.g., 0.1% formic acid in mobile phase) .
  • Derivatization : Dansyl chloride enhances EE2 sensitivity in plasma assays (LLOQ ~5 pg/mL) .

Biological Activity

Ethynyl Estradiol-d7 (EE-d7) is a synthetic derivative of estradiol, characterized by the incorporation of deuterium atoms, which enhances its stability and tracking in biological studies. This compound is primarily recognized for its potent estrogenic activity, making it significant in various pharmacological applications, particularly in hormonal therapies and contraceptives.

  • Molecular Formula : C20_{20}H17_{17}D7_{7}O2_2
  • Molecular Weight : 303.45 g/mol
  • Structure : The presence of deuterium alters the isotopic composition, which is beneficial for metabolic studies and understanding pharmacokinetics .

EE-d7 functions by binding to estrogen receptors (ERs), particularly ERα and ERβ, located in target tissues such as the breast, uterus, and brain. This interaction initiates a cascade of physiological responses including:

  • Cell Proliferation : EE-d7 promotes the growth of estrogen-responsive tissues.
  • Gene Expression Modulation : It influences the transcription of genes involved in reproductive functions and other metabolic pathways.
  • Neuroprotective Effects : Research indicates that EE-d7 may exert neuroprotective actions similar to those observed with 17β-estradiol, particularly in conditions like ischemic stroke .

Binding Affinity and Pharmacokinetics

Studies on EE-d7 have demonstrated its significant binding affinity to estrogen receptors. The isotopic labeling with deuterium allows for enhanced tracking in pharmacokinetic studies, providing insights into its metabolism and distribution within biological systems. For instance, a study highlighted the differential effects of EE-d7 compared to natural estrogens on serum proteomes, indicating broader metabolic impacts with synthetic estrogens .

Case Studies

  • Impact on Serum Proteome :
    A randomized controlled trial involving 59 women assessed the effects of a combined oral contraceptive containing EE compared to natural estrogens. The results indicated that the EE group exhibited significant alterations in serum protein profiles, affecting metabolism and coagulation pathways .
  • Neuroprotective Mechanisms :
    Research has shown that EE-d7 can activate nongenomic signaling pathways via ERα, leading to antioxidant effects during ischemic events. This mechanism involves the inhibition of NADPH oxidase activity, thus reducing oxidative stress in neurons .

Comparative Analysis

The following table summarizes key comparisons between this compound and other estrogenic compounds:

CompoundBinding AffinityNeuroprotective EffectsMetabolic Impact
This compoundHighYesSignificant changes
17β-EstradiolHighYesModerate changes
EstroneModerateLimitedMinimal changes

Q & A

Q. How can conflicting interpretations of this compound’s epigenetic effects be addressed in meta-analyses?

  • Methodological Answer : Conduct systematic reviews with predefined inclusion/exclusion criteria (e.g., PRISMA guidelines). Use random-effects meta-regression to explore heterogeneity sources (e.g., cell type, exposure duration). Perform sensitivity analyses by excluding low-quality studies (e.g., those lacking blinding or controls) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.